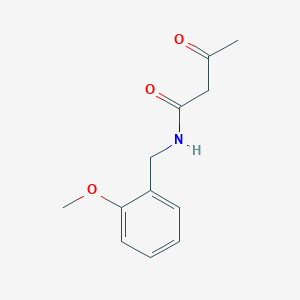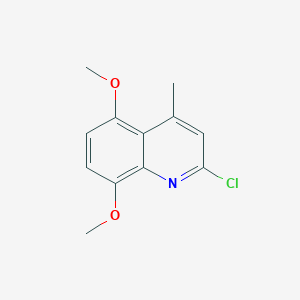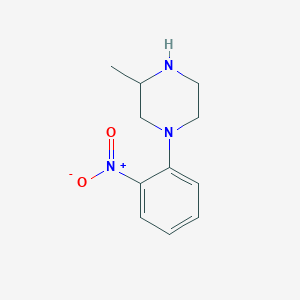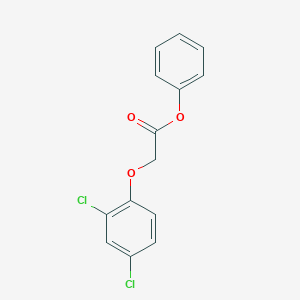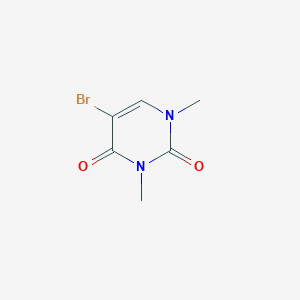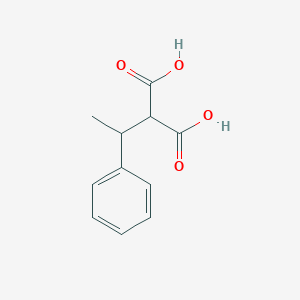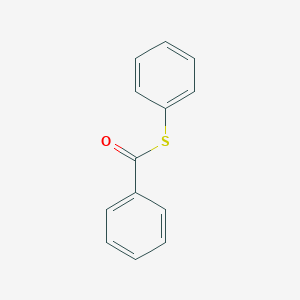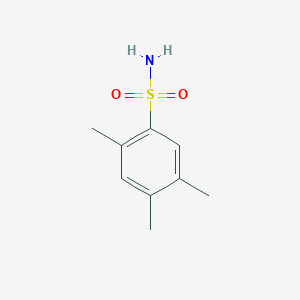
5-Chloronaphthalen-2-ol
Übersicht
Beschreibung
5-Chloronaphthalen-2-ol is a chemical compound with the molecular formula C10H7ClO . It is also known by other names such as 1-Chloro-6-naphthol and 5-Chloro-6-hydroxynaphthalene . The molecular weight of this compound is 178.61 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Chloronaphthalen-2-ol includes a chlorine atom (Cl) and a hydroxyl group (OH) attached to a naphthalene ring . The InChI string representation of the molecule isInChI=1S/C10H7ClO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H . The Canonical SMILES representation is C1=CC2=C(C=CC(=C2)O)C(=C1)Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloronaphthalen-2-ol include a molecular weight of 178.61 g/mol, a XLogP3 of 3.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The exact mass and monoisotopic mass are both 178.0185425 g/mol . The topological polar surface area is 20.2 Ų .Wissenschaftliche Forschungsanwendungen
1. Environmental and Chemical Analysis
5-Chloronaphthalen-2-ol is involved in the detection and analysis of environmental pollutants. It has been used in the development of methods for the extraction-photometric determination of heavy metals like cadmium(II). This method allows for the formation of a complex with 5-Chloronaphthalen-2-ol, enabling accurate measurement of cadmium(II) concentrations in various environments (Tupys & Tymoshuk, 2015).
2. Photocatalytic Decomposition Studies
In the study of environmental pollutants, 5-Chloronaphthalen-2-ol has been utilized in researching the photocatalytic decomposition of organic pollutants. It is studied as an intermediate in the degradation of pollutants, providing insights into the mechanisms of environmental remediation techniques (Qi et al., 2019).
3. Research on Physical Properties
The compound's physical properties, such as molar heat capacities, have been investigated. These studies are crucial for understanding its behavior under various temperature conditions, which is essential for its application in different scientific fields (Miltenburg & Verdonk, 1991).
4. Material Science and Synthesis
5-Chloronaphthalen-2-ol plays a role in the synthesis of new materials. Its derivatives have been used in creating novel molecular structures, contributing to advancements in material science and chemistry (Ansems & Scott, 2000).
5. Pharmacological Research
Although not directly related to 5-Chloronaphthalen-2-ol, its structural analogs have been explored in pharmacological research, such as in the synthesis of antimalarial compounds. This demonstrates the potential of chloronaphthalenes in medicinal chemistry (Werbel et al., 1986).
6. Environmental Toxicology
Studies involving chloronaphthalenes, including 5-Chloronaphthalen-2-ol, contribute significantly to understanding their environmental impact, persistence, and toxicity. This research is essential for environmental protection and pollution control strategies (Falandysz, 1998).
7. Electrochemical Studies
Electrochemical studies using 5-Chloronaphthalen-2-ol derivatives have been conducted to understand their behavior in various chemical reactions. These studies provide insights into the reactivity and potential applications of these compounds in electrochemistry (Dmitrieva et al., 2020).
8. Water Treatment and Remediation
Its interaction with iron filings has been studied for potential applications in water treatment and remediation, particularly in the dehalogenation and adsorption processes, which are crucial for removing harmful pollutants from water sources (Sinha & Bose, 2007).
Eigenschaften
IUPAC Name |
5-chloronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSXQPLATWDSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629955 | |
| Record name | 5-Chloronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloronaphthalen-2-ol | |
CAS RN |
116668-72-5 | |
| Record name | 5-Chloronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



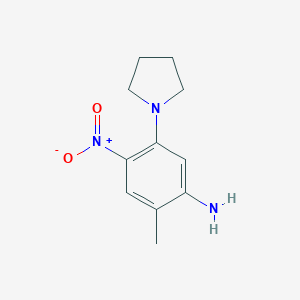


![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)

